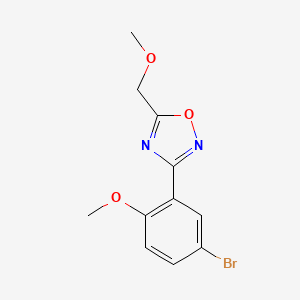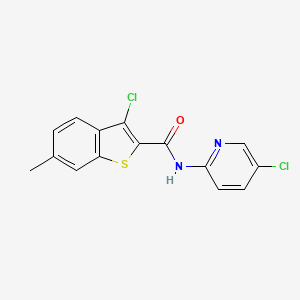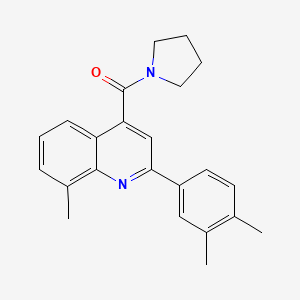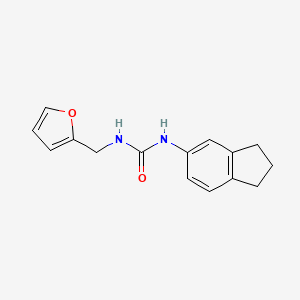![molecular formula C20H22N4O5 B4838588 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one
Vue d'ensemble
Description
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one, commonly known as AG1478, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
AG1478 inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and migration. The inhibition of EGFR signaling by AG1478 leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG1478 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. AG1478 also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, AG1478 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
AG1478 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of EGFR tyrosine kinase. AG1478 is also highly specific for EGFR tyrosine kinase and does not inhibit the activity of other kinases. However, AG1478 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of AG1478. One potential application is in the development of novel cancer therapies that target EGFR signaling. AG1478 could also be used in combination with other anticancer agents to enhance their efficacy. Additionally, AG1478 could be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand the potential of AG1478 in various diseases.
Applications De Recherche Scientifique
AG1478 has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the development and progression of various cancers. AG1478 has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2,3-dimethyl-7-nitroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-12-22-16-11-14(24(26)27)10-15(19(16)20(25)23(12)2)21-8-7-13-5-6-17(28-3)18(9-13)29-4/h5-6,9-11,21H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUINQOGHDMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chlorophenyl)amino]-4-oxo-4-phenyl-2-butenoic acid](/img/structure/B4838531.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4838542.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4838549.png)

![2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)


![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838572.png)
![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)

